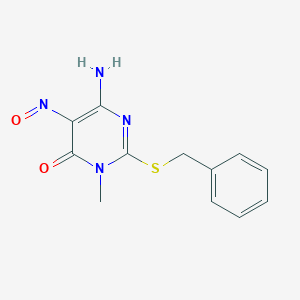![molecular formula C12H13NO2S B372197 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide](/img/structure/B372197.png)
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C₁₂H₁₃NO₂S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
準備方法
The synthesis of 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the reaction of benzothiophene derivatives with pyrrolidine under specific conditions. For instance, the electrochemical synthesis of benzothiophene-1,1-dioxides can be promoted by the reaction of sulfonhydrazides with internal alkynes . This method involves the formation of a quaternary spirocyclization intermediate, leading to the desired product. The reaction is typically carried out using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et₄NPF₆ as the electrolyte and HFIP/CH₃NO₂ as the co-solvent .
化学反応の分析
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide can be compared with other benzothiophene derivatives, such as:
- 1-Benzothiophene-3-carboxylic acid
- 1-Benzothiophene-2-carboxamide
- 1-Benzothiophene-3-ylmethanamine These compounds share a similar benzothiophene core but differ in their functional groups and substituents. The uniqueness of this compound lies in its sulfone group and pyrrolidine ring, which confer distinct chemical properties and reactivity.
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.3g/mol |
IUPAC名 |
3-pyrrolidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H13NO2S/c14-16(15)9-11(13-7-3-4-8-13)10-5-1-2-6-12(10)16/h1-2,5-6,9H,3-4,7-8H2 |
InChIキー |
BXAXDAGYMSTWSX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
C1CCN(C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-[(2,2-diethoxyethyl)amino]-5-nitro-3-methyl-4(3H)-pyrimidinone](/img/structure/B372114.png)
![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B372115.png)
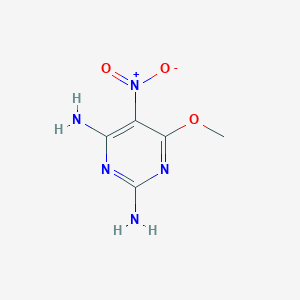
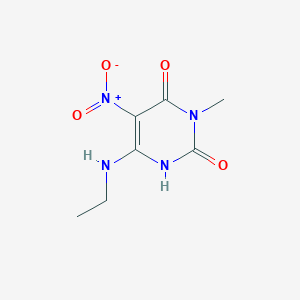
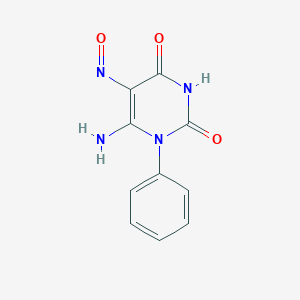
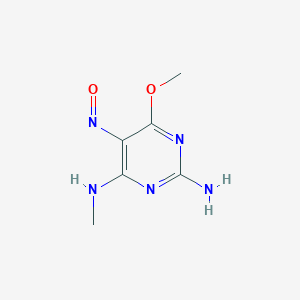
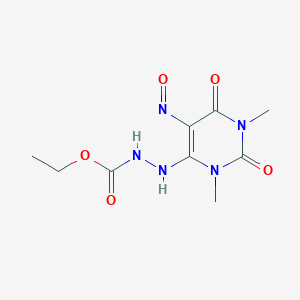
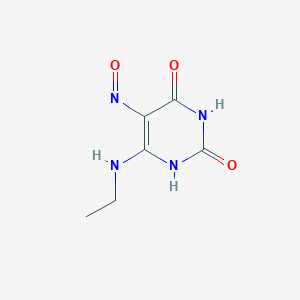
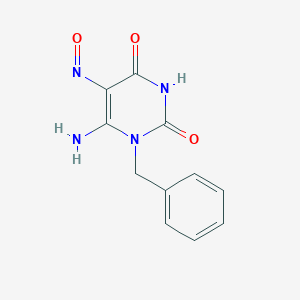
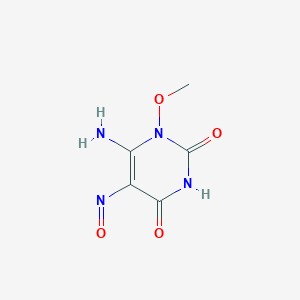

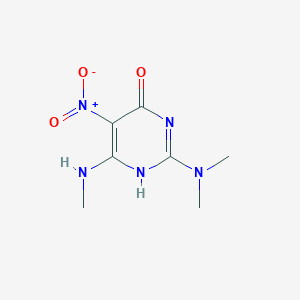
![N-[2-amino-6-(benzoylamino)-5-nitrosopyrimidin-4-yl]benzamide](/img/structure/B372139.png)
